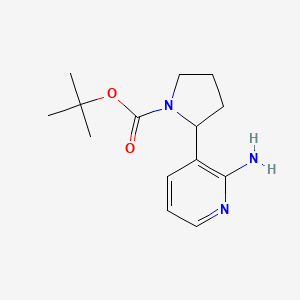
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl 1-pyrrolidinecarboxylate. The reaction is carried out under controlled conditions, often using solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with an aminopyridine moiety makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The compound's molecular formula is C18H28N4O2, with a molecular weight of 332.4 g/mol. Its structure includes a tert-butyl group, a pyrrolidine ring, and an aminopyridine moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N4O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)22... |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has been investigated for its potential as a ligand in receptor binding studies, which could modulate biological pathways relevant to therapeutic applications.
Therapeutic Potential
Research indicates that the compound exhibits promising antimicrobial and anti-inflammatory properties. For instance:
- Antitubercular Activity : The compound has been explored for its potential in treating tuberculosis, showing effectiveness against Mycobacterium tuberculosis in preliminary studies.
- Antiviral Activity : Similar compounds in the aminopyridine class have demonstrated activity against viral proteases, suggesting that this compound may also exhibit antiviral properties, particularly against coronaviruses .
Study on Antimicrobial Activity
A study published in PubMed highlighted the evaluation of various aminopyridine derivatives for their antimicrobial properties. The findings suggested that modifications to the pyridine ring significantly influenced the activity against bacterial strains .
Fluorescent Properties
Another investigation focused on the fluorescent properties of aminopyridines, revealing that substituents like tert-butyl enhance fluorescence, which could be useful for bioimaging applications .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-7-11(17)10-6-4-8-16-12(10)15/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16) |
InChI Key |
OIUBDFSJPCIEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















